1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone
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Overview
Description
1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C16H16N4O2S2 and its molecular weight is 360.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Researchers have developed efficient methods for synthesizing compounds related to "1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone", emphasizing the importance of morpholine derivatives in medicinal chemistry and organic synthesis. For instance, the synthesis of NK(1) receptor antagonist Aprepitant involved a unique and highly stereoselective process converting a 1,4-oxazin-3-one to an alpha-(fluorophenyl)morpholine derivative, showcasing innovative steps such as crystallization-induced asymmetric transformation and unexpected rearrangements (Brands et al., 2003). Additionally, the creation of triazolium salts from morpholinone- and piperidinone-derived compounds for chemoselective cross-benzoin reactions illustrates the compound's versatility in facilitating selective chemical reactions (Langdon et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone are likely to be cancer cells . This compound is a derivative of 1,2,4-triazole, which has been reported to have promising anticancer properties
Mode of Action
This is a common characteristic of heterocyclic compounds containing nitrogen atoms, such as the 1,2,4-triazole ring present in this compound .
Biochemical Pathways
Given its potential anticancer properties, it may be involved in pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in this compound may contribute to improved pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the action of this compound is likely to be cytotoxic activity against cancer cells . In a study of similar 1,2,4-triazole derivatives, some compounds showed promising cytotoxic activity against the Hela cell line .
Safety and Hazards
Future Directions
Triazole compounds, including “1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone”, have shown promising results in various pharmacological activities. Therefore, they could be used as a structural optimization platform for the design and development of more selective and potent molecules .
Properties
IUPAC Name |
1-morpholin-4-yl-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c21-14(19-6-8-22-9-7-19)11-24-16-18-17-15-20(16)13(10-23-15)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOKUQFYSBSTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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